![molecular formula C9H7F4NO2 B1412810 Ethyl 3-fluoro-6-(trifluoromethyl)picolinate CAS No. 1806386-01-5](/img/structure/B1412810.png)
Ethyl 3-fluoro-6-(trifluoromethyl)picolinate
Overview
Description
Ethyl 3-fluoro-6-(trifluoromethyl)picolinate is a CF3 substituted picolinate derivative . It is a solid substance at 20 degrees Celsius .
Molecular Structure Analysis
The molecular formula of Ethyl 3-fluoro-6-(trifluoromethyl)picolinate is C9H8F3NO2 . The InChI code is 1S/C9H8F3NO2/c1-2-15-8(14)6-4-3-5-7(13-6)9(10,11)12/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 3-fluoro-6-(trifluoromethyl)picolinate is a solid at 20 degrees Celsius . It has a melting point range of 52.0 to 56.0 degrees Celsius . It is soluble in methanol .Scientific Research Applications
Synthesis and Structural Studies
Ethyl 3-fluoro-6-(trifluoromethyl)picolinate and its derivatives are frequently utilized in the synthesis of complex organic compounds due to their unique chemical properties. One notable application includes the synthesis of fluorinated heterocycles, which are of significant interest due to their pharmacological and agrochemical properties. For instance, a Rh(III)-catalyzed defluorinative annulation method has been developed for synthesizing 6-fluoro-indolo[2,1-a]isoquinolines, involving the regioselective CF3-carbenoid C–H functionalization of 2-aryl indoles (Li et al., 2023).
Similarly, direct cupration of fluoroform, which serves as a CF3 source for introducing the trifluoromethyl group into organic molecules, demonstrates the high selectivity and efficient synthesis of CuCF3 derivatives (Zanardi et al., 2011).
Photophysical Studies
Compounds containing the ethyl 3-fluoro-6-(trifluoromethyl)picolinate structure are often studied for their photophysical properties, which are crucial in understanding their behavior under light exposure. For example, the photoreaction of certain fluoroquinolones in aqueous solutions leads to the formation of corresponding hydroxy derivatives. This reaction is driven by photonucleophilic aromatic substitution and supports a direct attack mechanism by hydroxide anions to the excited triplet state, releasing fluoride (Cuquerella et al., 2004).
Material Science and Photophysics
In material science, ethyl 3-fluoro-6-(trifluoromethyl)picolinate derivatives are synthesized and characterized for their potential use in various applications. For instance, blue phosphorescent iridium complexes based on 2-(fluoro substituted phenyl)-4-methylpyridines have been developed, demonstrating the ability to tune the emission of the complexes from bright blue-to-green luminescence at room temperature in CH2Cl2 (Xu et al., 2009).
Moreover, efficient electrophosphorescence has been observed in iridium complexes, suggesting their potential in practical device applications due to their high efficiencies and slow rate of decay against increases in current densities (Zhang et al., 2010).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-fluoro-6-(trifluoromethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c1-2-16-8(15)7-5(10)3-4-6(14-7)9(11,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRITTFQJOWLJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-fluoro-6-(trifluoromethyl)picolinate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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